molecular formula C15H16N2O2 B1389988 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide CAS No. 1105675-65-7

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

Cat. No. B1389988
M. Wt: 256.3 g/mol
InChI Key: QMQINRHRYARUDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide (5-MeO-DMPN) is a synthetic derivative of nicotinamide, a naturally occurring form of vitamin B3. It is a potent agonist of the nicotinic acetylcholine receptor, and has been studied for its potential therapeutic applications in a variety of neurological and psychiatric disorders. 5-MeO-DMPN has been shown to have a wide range of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant activities. It has also been studied for its potential to enhance cognitive performance, and is currently being investigated for its potential to treat Alzheimer’s disease and other forms of dementia.

Mechanism Of Action

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide is a potent agonist of the nicotinic acetylcholine receptor (nAChR). It binds to the nAChR, activating the receptor and leading to the release of neurotransmitters such as acetylcholine, serotonin, and noradrenaline. This leads to a variety of effects on the central nervous system, including anxiolytic, antidepressant, and anticonvulsant activities.

Biochemical And Physiological Effects

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as acetylcholine, serotonin, and noradrenaline. It has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is thought to be involved in the formation of new neurons and synapses.

Advantages And Limitations For Lab Experiments

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide has several advantages and limitations for use in lab experiments. One advantage is that it is a well-characterized compound with a well-established synthesis method. This makes it relatively easy to obtain and use in experiments. A limitation is that it is a potent agonist of the nAChR, and thus may have effects on other receptors in the body that are not related to the desired effect.

Future Directions

There are several potential future directions for the study of 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide. These include further investigation of its potential therapeutic applications in neurological and psychiatric disorders, such as Alzheimer’s disease and other forms of dementia. It could also be studied for its potential to enhance cognitive performance in healthy individuals. Additionally, it could be studied for its potential to treat other conditions, such as chronic pain and addiction. Finally, further research could be done to determine the optimal dosage and duration of treatment with 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide.

Scientific Research Applications

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide has been studied extensively in both preclinical and clinical research. In preclinical studies, it has been shown to have anxiolytic, antidepressant, and anticonvulsant effects in animal models. It has also been tested for its potential to enhance cognitive performance in both healthy and diseased animal models. In clinical studies, 5-Methoxy-N,4-dimethyl-N-phenylnicotinamide has been tested for its potential to treat depression, anxiety, and cognitive impairments in humans.

properties

IUPAC Name

5-methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-11-13(9-16-10-14(11)19-3)15(18)17(2)12-7-5-4-6-8-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMQINRHRYARUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1C(=O)N(C)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673833
Record name 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

CAS RN

1105675-65-7
Record name 5-Methoxy-N,4-dimethyl-N-phenylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide
Reactant of Route 2
Reactant of Route 2
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide
Reactant of Route 3
Reactant of Route 3
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide
Reactant of Route 4
Reactant of Route 4
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide
Reactant of Route 5
Reactant of Route 5
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide
Reactant of Route 6
Reactant of Route 6
5-Methoxy-N,4-dimethyl-N-phenylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.